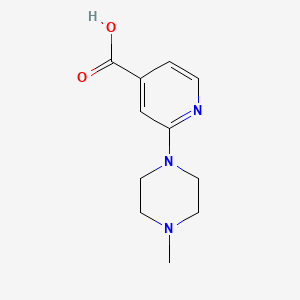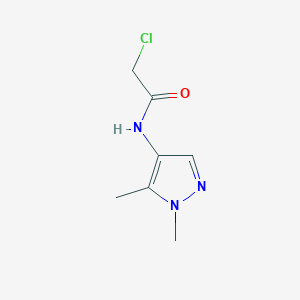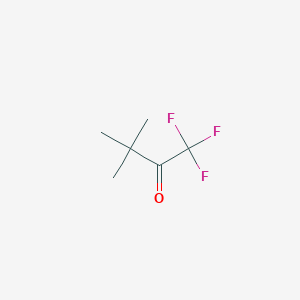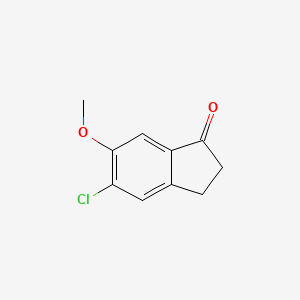
5-Cloro-6-metoxi-1-indanona
Descripción general
Descripción
5-Chloro-6-methoxy-1-indanone: is an organic compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol . It is a derivative of 1-indanone, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 6-position on the indanone ring . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Aplicaciones Científicas De Investigación
Chemistry: : 5-Chloro-6-methoxy-1-indanone is used as a reactant in the preparation of azaheterocycles via palladium(II)-catalyzed ring-expansion reactions . It is also used in the synthesis of phenyldihydroindene hydroxy derivatives, which are dopamine receptor ligands .
Biology and Medicine: : This compound is involved in the synthesis of biomedical compounds such as anticonvulsants, anticholinergics, and diarylsulfonylureas, which have potential activity against solid tumors . It is also used in the development of pharmaceuticals for treating neurodegenerative diseases .
Industry: : In the industrial sector, 5-Chloro-6-methoxy-1-indanone is used in the production of various chemical intermediates and fine chemicals .
Mecanismo De Acción
Target of Action
5-Chloro-6-methoxy-1-indanone, also known as 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one, is primarily used in the preparation of azaheterocycles via a palladium (II)-catalyzed ring-expansion reaction . It is also used in the preparation of phenyldihydroindene hydroxy derivatives, which act as dopamine receptor ligands . Dopamine receptors are the primary targets of this compound .
Mode of Action
It is known that the compound interacts with dopamine receptors, which play a crucial role in the nervous system . The interaction with these receptors can lead to changes in neurotransmission, affecting various physiological functions.
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-6-methoxy-1-indanone are likely related to dopamine signaling, given its interaction with dopamine receptors . Dopamine signaling plays a crucial role in various physiological processes, including motor control, reward, and reinforcement.
Result of Action
The molecular and cellular effects of 5-Chloro-6-methoxy-1-indanone’s action are likely related to its interaction with dopamine receptors . By acting on these receptors, the compound could potentially influence various physiological processes, including motor control and reward mechanisms.
Análisis Bioquímico
Biochemical Properties
5-Chloro-6-methoxy-1-indanone plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been used as a reactant in the preparation of phenyldihydroindene hydroxy derivatives, which act as dopamine receptor ligands . These interactions suggest that 5-Chloro-6-methoxy-1-indanone may modulate neurotransmitter pathways, potentially impacting neurological functions.
Cellular Effects
The effects of 5-Chloro-6-methoxy-1-indanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 5-Chloro-6-methoxy-1-indanone can induce apoptosis and affect the cell cycle in cancer cells . This indicates that 5-Chloro-6-methoxy-1-indanone may have potential as an anti-cancer agent, affecting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, 5-Chloro-6-methoxy-1-indanone exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been involved in the synthesis of azaheterocycles via a palladium(II)-catalyzed ring-expansion reaction . These reactions highlight the compound’s ability to participate in complex biochemical transformations, potentially altering gene expression and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-methoxy-1-indanone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that 5-Chloro-6-methoxy-1-indanone remains stable under specific storage conditions, such as temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of 5-Chloro-6-methoxy-1-indanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, similar compounds have shown potential activity against solid tumors, indicating a threshold effect where the compound’s efficacy is dose-dependent . Toxicological studies are essential to determine the safe and effective dosage range for 5-Chloro-6-methoxy-1-indanone.
Metabolic Pathways
5-Chloro-6-methoxy-1-indanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may influence metabolic flux and metabolite levels, impacting overall cellular function. For example, its role in the preparation of dopamine receptor ligands suggests interactions with enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of 5-Chloro-6-methoxy-1-indanone within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its cellular uptake and localization. Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
5-Chloro-6-methoxy-1-indanone’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing 5-Chloro-6-methoxy-1-indanone involves the Friedel-Crafts acylation of 3-chloro-4-methoxybenzoyl chloride with cyclopentadiene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods:
Industrial production methods for 5-Chloro-6-methoxy-1-indanone typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide (NaNH2) or thiourea.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indanone derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Iodo-6-methoxy-1-indanone
- 5-Bromo-6-methoxy-1-indanone
- 6-Methoxy-1-indanone
- 5,6-Methylenedioxy-1-indanone
Comparison
- 5-Iodo-6-methoxy-1-indanone and 5-Bromo-6-methoxy-1-indanone have similar structures but differ in the halogen atom, which can affect their reactivity and biological activity .
- 6-Methoxy-1-indanone lacks the chlorine atom, which may result in different chemical properties and applications .
- 5,6-Methylenedioxy-1-indanone has a methylenedioxy group instead of separate methoxy and chlorine groups, leading to distinct chemical behavior and uses .
Propiedades
IUPAC Name |
5-chloro-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZEIYKEBEXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448402 | |
| Record name | 5-Chloro-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344305-70-0 | |
| Record name | 5-Chloro-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-methoxy-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
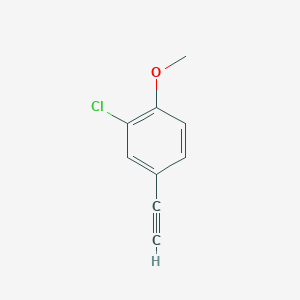

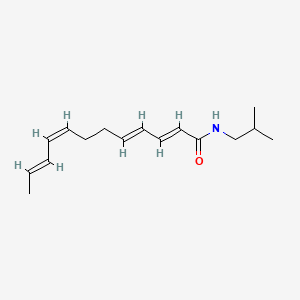
![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

